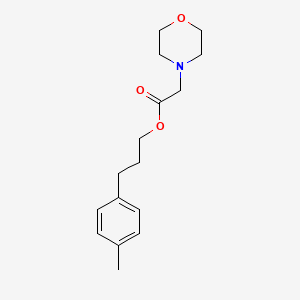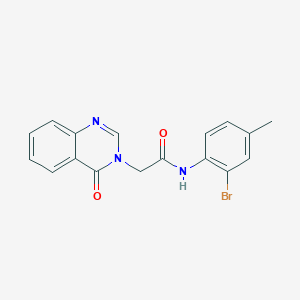![molecular formula C23H24BrNO4S2 B11648626 (5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648626.png)
(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazolidinona, un grupo bencilideno bromado y múltiples enlaces de éter.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se puede sintetizar haciendo reaccionar isotiocianato de etilo con un aldehído apropiado en presencia de una base como el hidróxido de sodio.
Bromación: La bromación del grupo bencilideno se logra utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en condiciones controladas.
Formación de enlaces de éter: Los enlaces de éter se introducen mediante reacciones de sustitución nucleofílica que involucran derivados de fenol y óxido de etileno o sus derivados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que resulta en la reducción del anillo de tiazolidinona o del grupo bencilideno bromado.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo bencilideno bromado, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de bromo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Aminas, tioles, en condiciones básicas o ácidas
Productos principales
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados de tiazolidinona reducidos, productos desbromados
Sustitución: Derivados sustituidos con amino o tiol
Aplicaciones Científicas De Investigación
(5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente anticancerígeno debido a su capacidad para inhibir objetivos moleculares específicos involucrados en la proliferación de células cancerosas.
Ciencia de los materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas únicas.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas con posibles aplicaciones farmacéuticas.
Estudios biológicos: Se estudia por sus interacciones con varias macromoléculas biológicas, incluidas proteínas y ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe las enzimas involucradas en las vías de proliferación celular, lo que lleva a la supresión del crecimiento de las células cancerosas. También puede interactuar con los receptores celulares, modulando las vías de transducción de señales e induciendo la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar, utilizado en síntesis orgánica.
Acetilacetona: Otro compuesto con un tautómero ceto-enol similar, utilizado como bloque de construcción en varias reacciones químicas.
Diceteno: Un intermedio reactivo utilizado en la síntesis de derivados de ácido acetoacético.
Unicidad
(5E)-5-(5-bromo-2-{2-[2-(4-metilfenoxi)etoxi]etoxi}bencilideno)-3-etil-2-tioxo-1,3-tiazolidin-4-ona es único debido a su estructura compleja, que incluye múltiples grupos funcionales y enlaces de éter. Esta complejidad permite una amplia gama de modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto versátil en la investigación científica.
Propiedades
Fórmula molecular |
C23H24BrNO4S2 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
(5E)-5-[[5-bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24BrNO4S2/c1-3-25-22(26)21(31-23(25)30)15-17-14-18(24)6-9-20(17)29-13-11-27-10-12-28-19-7-4-16(2)5-8-19/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+ |
Clave InChI |
RKJOHWMXHHIYSY-RCCKNPSSSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCCOCCOC3=CC=C(C=C3)C)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOCCOC3=CC=C(C=C3)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B11648543.png)
![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)

![7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648552.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648598.png)
![Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11648604.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11648620.png)
![6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
![3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648631.png)
